
2,2'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine: is a bifunctional organosilane compound. It is characterized by the presence of two ethylamine groups attached to a central tetramethyldisiloxane moiety. This compound is notable for its applications in various fields, including organic synthesis, polymer chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine typically involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane with metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine can undergo reduction reactions, particularly in the presence of strong reducing agents like lithium aluminum hydride.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds.
Substitution: It can also undergo substitution reactions, where the ethylamine groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, etc.
Catalysts: Platinum or gold catalysts for hydrosilylation reactions.
Solvents: Tetrahydrofuran, toluene, and other non-aqueous solvents.
Major Products:
Alkyl Halides: Formed from the reduction of aldehydes.
Silicon-Carbon Compounds: Resulting from hydrosilylation reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a reducing agent and in hydrosilylation reactions to synthesize various organic compounds.
Polymer Chemistry: Acts as a monomer in the production of silicone polymers and resins.
Biology and Medicine:
Drug Development:
Biocompatible Materials: Used in the development of biocompatible silicone-based materials for medical devices.
Industry:
Material Science: Utilized in the production of advanced materials with unique properties, such as high thermal stability and flexibility.
Coatings and Sealants: Employed in the formulation of coatings and sealants due to its hydrophobic nature.
Mécanisme D'action
The mechanism of action of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bonds in the compound are relatively weak and can be easily broken to release hydride ions, which then participate in the reduction of other compounds. This compound also acts as a hydrosilylation agent, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the ethylamine groups, used primarily as a reducing agent and in hydrosilylation reactions.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Similar structure but with propylamine groups instead of ethylamine groups.
Uniqueness: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine is unique due to the presence of ethylamine groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler analogs.
Propriétés
Numéro CAS |
17865-89-3 |
|---|---|
Formule moléculaire |
C8H24N2OSi2 |
Poids moléculaire |
220.46 g/mol |
Nom IUPAC |
2-[[2-aminoethyl(dimethyl)silyl]oxy-dimethylsilyl]ethanamine |
InChI |
InChI=1S/C8H24N2OSi2/c1-12(2,7-5-9)11-13(3,4)8-6-10/h5-10H2,1-4H3 |
Clé InChI |
PXXUHFVEJQHLSK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCN)O[Si](C)(C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


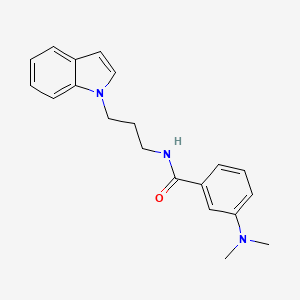
methanethione](/img/structure/B14151314.png)
![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)

![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
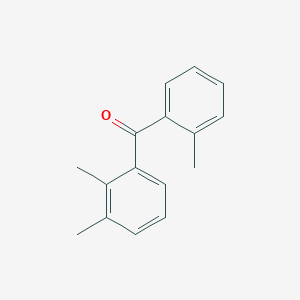
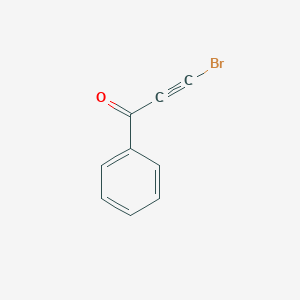
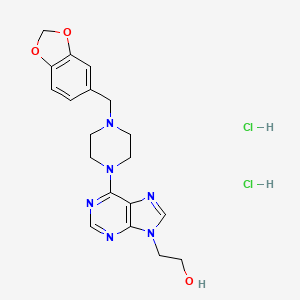
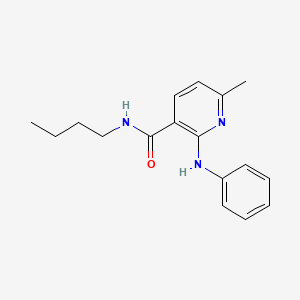
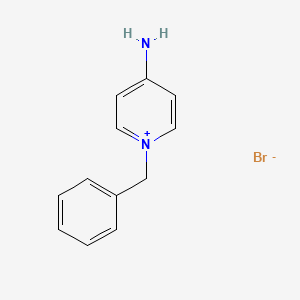
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
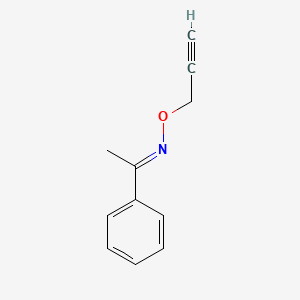
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)
